molecular formula C23H38N2O8 B118319 Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate CAS No. 72869-86-4

Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate

Cat. No.: B118319
CAS No.: 72869-86-4
M. Wt: 470.6 g/mol
InChI Key: UEKHZPDUBLCUHN-UHFFFAOYSA-N
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Description

Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate is a complex organic compound with the chemical formula C₂₃H₃₈N₂O₈. It is known for its applications in various fields, including polymer chemistry and materials science. This compound is characterized by its unique structure, which includes methacrylate groups and carbamate linkages, making it a valuable monomer for producing high-performance polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate typically involves the reaction of 2,2,4-trimethylhexamethylene diisocyanate with 2-hydroxyethyl methacrylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,2,4-Trimethylhexamethylene diisocyanate+2-Hydroxyethyl methacrylateDi-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate\text{2,2,4-Trimethylhexamethylene diisocyanate} + \text{2-Hydroxyethyl methacrylate} \rightarrow \text{this compound} 2,2,4-Trimethylhexamethylene diisocyanate+2-Hydroxyethyl methacrylate→Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate

The reaction is typically conducted in the presence of a catalyst, such as dibutyltin dilaurate, and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature is maintained between 50-70°C to optimize the yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of continuous flow reactors also minimizes the formation of by-products and enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate undergoes various chemical reactions, including:

    Polymerization: The methacrylate groups in the compound can undergo free radical polymerization to form cross-linked polymers.

    Hydrolysis: The carbamate linkages can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methacrylate groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization process.

    Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are used to facilitate the hydrolysis of carbamate linkages.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions to modify the methacrylate groups.

Major Products Formed

    Polymerization: Cross-linked polymers with enhanced mechanical properties and thermal stability.

    Hydrolysis: Amines and alcohols derived from the breakdown of carbamate linkages.

    Substitution: Modified compounds with different functional groups replacing the methacrylate groups.

Scientific Research Applications

Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate has a wide range of applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers and copolymers with applications in coatings, adhesives, and sealants.

    Biomedical Engineering: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.

    Materials Science: It is employed in the fabrication of advanced materials with tailored properties for specific industrial applications.

    Surface Coatings: The compound is used in the formulation of UV-curable coatings that offer excellent durability and resistance to environmental factors.

Mechanism of Action

The primary mechanism by which Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate exerts its effects is through polymerization. The methacrylate groups undergo free radical polymerization, leading to the formation of cross-linked networks. These networks impart enhanced mechanical strength and thermal stability to the resulting polymers. The carbamate linkages contribute to the flexibility and toughness of the polymers by acting as soft segments within the polymer matrix.

Comparison with Similar Compounds

Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate can be compared with other similar compounds, such as:

    Diurethane dimethacrylate: Similar in structure but with different alkyl groups, leading to variations in polymer properties.

    Bisphenol A dimethacrylate: Contains aromatic rings, resulting in polymers with higher rigidity and thermal resistance.

    Ethylene glycol dimethacrylate: A simpler structure that produces more flexible and less cross-linked polymers.

The uniqueness of this compound lies in its balanced combination of methacrylate and carbamate functionalities, which provide a versatile platform for creating polymers with a wide range of properties.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H38N2O8/c1-16(2)19(26)30-10-12-32-21(28)24-9-8-18(5)14-23(6,7)15-25-22(29)33-13-11-31-20(27)17(3)4/h18H,1,3,8-15H2,2,4-7H3,(H,24,28)(H,25,29)
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InChI Key

UEKHZPDUBLCUHN-UHFFFAOYSA-N
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Canonical SMILES

CC(CCNC(=O)OCCOC(=O)C(=C)C)CC(C)(C)CNC(=O)OCCOC(=O)C(=C)C
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Molecular Formula

C23H38N2O8
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Related CAS

109895-09-2, 168275-21-6
Record name 11,14-Dioxa-2,9-diazaheptadec-16-enoic acid, 4,4,6,16-tetramethyl-10,15-dioxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester, homopolymer
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Record name Poly(oxy-1,2-ethanediyl), α,α′-[(2,2,4-trimethyl-1,6-hexanediyl)bis(iminocarbonyl)]bis[ω-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-
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DSSTOX Substance ID

DTXSID70866034
Record name 11,14-Dioxa-2,9-diazaheptadec-16-enoic acid, 4,4,6,16-tetramethyl-10,15-dioxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester
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Molecular Weight

470.6 g/mol
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Physical Description

Colorless liquid; [Polysciences MSDS]
Record name Urethane dimethacrylate
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CAS No.

41137-60-4, 72869-86-4
Record name 7,7,9-Trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diol dimethacrylate
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Record name Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate
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Record name 11,14-Dioxa-2,9-diazaheptadec-16-enoic acid, 4,4,6,16-tetramethyl-10,15-dioxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester
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Record name 7,7,9(or 7,9,9)-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate
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Record name DI-2-METHACRYLOXYETHYL 2,2,4-TRIMETHYLHEXAMETHYLENEDICARBAMATE
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